molecular formula C13H16O B2795243 5-Phenylbicyclo[2.2.1]heptan-2-ol CAS No. 1823875-94-0

5-Phenylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B2795243
CAS No.: 1823875-94-0
M. Wt: 188.27
InChI Key: OMPMFVKJXHMNPB-UHFFFAOYSA-N
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Description

5-Phenylbicyclo[221]heptan-2-ol is a bicyclic compound with a phenyl group attached to the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylbicyclo[2.2.1]heptan-2-ol typically involves a [4 + 2] cycloaddition reaction. This reaction is facilitated by organocatalysis, allowing for the formation of the bicyclic structure under mild and operationally simple conditions . The starting materials for this synthesis are often α′-ethoxycarbonyl cyclopentenones and nitroolefins, which react to form the desired bicyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Phenylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

5-Phenylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A simpler bicyclic compound without the phenyl group.

    Bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of an alcohol.

    Bicyclo[2.2.1]heptan-2-amine: Contains an amine group instead of an alcohol.

Uniqueness

5-Phenylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific structural features.

Properties

IUPAC Name

5-phenylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMFVKJXHMNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823875-94-0
Record name 5-phenylbicyclo[2.2.1]heptan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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